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molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

Eugenol

Cat. No. B1671780
M. Wt: 164.20 g/mol
InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344994

Procedure details

Diplodia gossypina ATCC 10936 is used for inoculating 800 ml of the abovementioned medium with n-dodecane as carbon source and, during inoculation, induced using 400 mg of eugenol oleate. The culture is allowed to grow for 3 days, after which 400 mg of eugenol are added. After a contact time of 143 hours, 45 mg of coniferyl aldehyde (10.4% of theory) as well as 100 mg of unmetabolised eugenol are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCC.C([O:32][C:33]1[C:34]([O:42][CH3:43])=[CH:35][C:36]([CH2:39][CH:40]=[CH2:41])=[CH:37][CH:38]=1)(=O)CCCCCCC/C=C\CCCCCCCC.[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]>>[CH3:43][O:42][C:34]1[CH:35]=[C:36](/[CH:39]=[CH:40]/[CH:41]=[O:46])[CH:37]=[CH:38][C:33]=1[OH:32].[C:44]1([O:54][CH3:55])[C:45](=[CH:47][CH:48]=[C:49]([CH:53]=1)[CH2:50][CH:51]=[CH2:52])[OH:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCC
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC=1C(=CC(=CC1)CC=C)OC
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C(C=CC1O)/C=C/C=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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